Cas no 929-17-9 (7-Aminoheptanoic acid)

7-Aminoheptanoic acid structure
7-Aminoheptanoic acid structure
Nome do Produto:7-Aminoheptanoic acid
N.o CAS:929-17-9
MF:C7H15NO2
MW:145.199502229691
MDL:MFCD00008242
CID:40274
PubChem ID:13580

7-Aminoheptanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 7-Aminoheptanoic acid
    • 7-AMINOENANTHIC ACID
    • 7-amino-heptanoic acid
    • 7-Aminooenanthic acid
    • HEPTANOIC ACID, 7-AMINO-
    • omega-Aminoenantic acid
    • 7-Aminohepentanoic acid
    • Aminoenanthic acid
    • Amino-enanthylic acid
    • omega-Aminoheptanoic acid
    • Kyselina 7-aminoenanthova [Czech]
    • B10HJX2T48
    • AEK
    • 7-aminoheptanoicacid
    • Kyselina 7-aminoenanthova
    • 7-azanylheptanoic acid
    • Zeta
    • 7-Aminoheptanoic acid (ACI)
    • NSC 59008
    • ζ-Aminoenanthic acid
    • ω-Aminoenanthic acid
    • ω-Aminoheptanoic acid
    • AMINOENANTIC ACID, OMEGA-
    • A0311
    • omega-Aminoenanthic acid
    • DB-057347
    • NSC-59008
    • H-Ahp(7)-OH
    • MFCD00008242
    • Zeta-Aminoheptanoic Acid
    • Z56896351
    • CHEMBL1229507
    • .ZETA.-AMINOENANTHIC ACID
    • zeta-Aminoenanthic acid
    • NS00039505
    • EINECS 213-197-5
    • CS-W002042
    • DTXCID30161673
    • 7-Aminoheptanoic acid, 98%
    • 4-04-00-02791 (Beilstein Handbook Reference)
    • 7-Aminoheptanoic acid, purum, >=97.0% (CHN)
    • ALBB-028464
    • 929-17-9
    • UNII-B10HJX2T48
    • NSC59008
    • AKOS000119948
    • CHEBI:181436
    • DTXSID10239182
    • EN300-17159
    • BRN 0906887
    • 7-AHpA
    • SCHEMBL35917
    • .OMEGA.-AMINOHEPTANOIC ACID
    • .OMEGA.-AMINOENANTHIC ACID
    • GS-4263
    • Q27274237
    • AC-6968
    • BP-23845
    • MDL: MFCD00008242
    • Inchi: 1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)
    • Chave InChI: XDOLZJYETYVRKV-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCN)O
    • BRN: 0906887

Propriedades Computadas

  • Massa Exacta: 145.11000
  • Massa monoisotópica: 145.110278721 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 93.6
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 63.3
  • XLogP3: -3
  • Peso Molecular: 145.20
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.019
  • Ponto de Fusão: 192-195 °C (lit.)
  • Ponto de ebulição: 270.6°Cat760mmHg
  • Ponto de Flash: 117.5°C
  • Índice de Refracção: 1.467
  • PSA: 63.32000
  • LogP: 1.68050
  • FEMA: 2563
  • Solubilidade: Not determined

7-Aminoheptanoic acid Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Instrução de Segurança: S22-S24/25
  • RTECS:MJ1770000
  • Condição de armazenamento:Store in cold storage.

7-Aminoheptanoic acid Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

7-Aminoheptanoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051695-25g
7-Aminoheptanoic acid
929-17-9 97%
25g
¥543.00 2024-04-25
Enamine
EN300-17159-0.05g
7-aminoheptanoic acid
929-17-9 91%
0.05g
$19.0 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A87630-100g
7-Aminoheptanoic acid
929-17-9 97%
100g
¥4186.0 2021-09-10
Apollo Scientific
OR2575-5g
7-Aminoheptanoic acid
929-17-9 98+%
5g
£20.00 2025-03-21
Apollo Scientific
OR2575-25g
7-Aminoheptanoic acid
929-17-9 98+%
25g
£132.00 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151309-100g
7-Aminoheptanoic acid
929-17-9 >98.0%(T)
100g
¥3325.90 2023-09-04
Chemenu
CM219816-25g
7-Aminoheptanoic acid
929-17-9 95%
25g
$146 2023-02-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A87630-1g
7-Aminoheptanoic acid
929-17-9 97%
1g
¥66.0 2021-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A834696-1g
7-Aminoheptanoic Acid
929-17-9 98%
1g
82.00 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051695-5g
7-Aminoheptanoic acid
929-17-9 97%
5g
¥117.00 2024-04-25

7-Aminoheptanoic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
Engineered metabolic pathways for directing carbon flux to increased production of 7-aminoheptanoic acid and 6-aminohexanoic acid
, United States, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  overnight, rt
Referência
Comparison of N-Terminal Modifications on Neurotensin(8-13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo Efficacy
Orwig, Kevin S.; Lassetter, McKensie R.; Hadden, M. Kyle; Dix, Thomas A., Journal of Medicinal Chemistry, 2009, 52(7), 1803-1813

Synthetic Routes 3

Condições de reacção
Referência
Preparation of cyanoguanidines for treating diseases caused by an elevated level of nicotinamide phosphoribosyltransferase
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
Engineered metabolic pathways and processes for producing 7-carbon monomers
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Barium hydroxide Solvents: Water ;  6 h, rt → 110 °C
1.2 Reagents: Carbon dioxide ;  20 min, cooled
Referência
Preparation of hydroxyaminooxoheptylpyrimidinecarboxamide derivatives for use as HDAC6 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: L-Alanine
Referência
Process for the enzymic production of 7-aminoheptanoic acid and its derivatives
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 h, 50 atm, 160 °C; cooled
1.2 Reagents: Hydrogen ,  Hydrogen iodide ;  3 h, 50 atm, 160 °C
Referência
Methods for producing nylon 7
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
Referência
Synthesis of ω-nitro acids and ω-amino acids by ring cleavage of α-nitro cycloalkanones
Ballini, Roberto; Papa, Fabrizio; Abate, Corrado, European Journal of Organic Chemistry, 1999, (1), 87-90

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via carbon chain elongation associated with cyclohexane carboxylate synthesis
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Pyridoxal 5′-phosphate ,  2-Mercaptoethanol ;  5 min, 37 °C → 95 °C
Referência
Metabollically engineered pathways for production of nylon-7 precursors by microbial fermentation
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via pyruvate and succinate semialdehyde aldol condensation
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Barium hydroxide Solvents: Water ;  6 h, rt → 110 °C
Referência
Preparation of hydroxamic acid derivatives as histone deacetylase 6 selective inhibitors for the treatment of bone disease
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: L-Alanine Catalysts: Pyridoxine 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
Engineered metabolic pathways for biosynthesis of 7-carbon monomers including pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine or 1,7-heptanediol
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via c1 carbon chain elongation associated with coenzyme b synthesis
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Pyruvic acid Catalysts: Pyridoxal 5′-phosphate Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via aromatic compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium ethoxide ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 50 - 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  0.6 MPa, 40 °C
Referência
Method for preparing 7-aminoheptanoic acid
, China, , ,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
Engineered metabolic pathways and microorganisms for producing 7-carbon chems.
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester, polymer with α-(2-m… (deprotected; reaction products Fmoc-protected alkanoic acids) Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Piperidine Solvents: Dimethylformamide
Referência
Improvement of monolithic solid material by utilization of spacer for identification of the target using affinity resins
Iwaoka, Emiko; Mori, Tomoko; Shimizu, Tadashi; Hosoya, Ken; Tanaka, Akito, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1469-1472

Synthetic Routes 19

Condições de reacção
1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referência
Metabolically engineered pathways and microbial strains for fermentative production of pimelic acid, 7-aminoheptanoate, 7-hydroxyheptanoate, heptamethylenediamine, or 1,7-heptanediol
, United States, , ,

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Water ;  30 min, 25 °C
Referência
Method for the co-production of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid
, World Intellectual Property Organization, , ,

7-Aminoheptanoic acid Raw materials

7-Aminoheptanoic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:929-17-9)7-Aminoheptanoic acid
A10962
Pureza:99%/99%
Quantidade:100g/500g
Preço ($):491.0/1851.0